(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine
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Overview
Description
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of a biphenyl compound followed by the introduction of an ethanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The subsequent step involves the reaction of the brominated biphenyl with an ethanamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Studied for its molecular architectures and interactions with metal surfaces.
Uniqueness
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its bromine-substituted biphenyl structure differentiates it from other similar compounds, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C14H14BrN |
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Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m0/s1 |
InChI Key |
DAQQGBQJTPYBGR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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